4-Quinolinecarboxylic acid, 2,3,6-trimethyl-
Overview
Description
4-Quinolinecarboxylic acid, 2,3,6-trimethyl- is an organic compound belonging to the quinoline family It is characterized by a quinoline ring substituted with carboxylic acid at the 4-position and methyl groups at the 2, 3, and 6 positions
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. For 4-quinolinecarboxylic acid, 2,3,6-trimethyl-, specific aniline and ketone derivatives are used under controlled conditions to achieve the desired substitution pattern.
Skraup Synthesis: This traditional method involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often using oxidizing agents like nitrobenzene. Modifications to this method can introduce the necessary methyl groups at the 2, 3, and 6 positions.
Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may use continuous flow reactors and advanced purification techniques to ensure high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,3,6-trimethyl-4-quinolinecarboxylic acid derivatives.
Reduction: Formation of 2,3,6-trimethyl-1,2,3,4-tetrahydroquinoline derivatives.
Substitution: Various halogenated or alkylated quinoline derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with metals.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules like proteins and DNA.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
- Evaluated for its anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of dyes and pigments due to its chromophoric properties.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-quinolinecarboxylic acid, 2,3,6-trimethyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s quinoline ring can intercalate with DNA, affecting replication and transcription processes. Its carboxylic acid group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl substitutions, resulting in different chemical and biological properties.
2-Methylquinoline-4-carboxylic acid: Contains a single methyl group, leading to variations in reactivity and application.
6-Methylquinoline-4-carboxylic acid: Another mono-methylated derivative with distinct characteristics.
Uniqueness: 4-Quinolinecarboxylic acid, 2,3,6-trimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of three methyl groups enhances its lipophilicity and may affect its interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2,3,6-trimethylquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11/h4-6H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKALAWHTVPKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267814 | |
Record name | 2,3,6-Trimethyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-15-2 | |
Record name | 2,3,6-Trimethyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trimethyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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